N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide
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Description
N-{3-[6-(piperidin-1-yl)pyridazin-3-yl]phenyl}-2-(trifluoromethyl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C22H21F3N4O2S and its molecular weight is 462.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 462.13373159 g/mol and the complexity rating of the compound is 709. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
It is suggested that this compound may interact with cns targets .
Mode of Action
It is known that the compound contains a boronic ester moiety , which is a highly valuable building block in organic synthesis . This moiety can be converted into a broad range of functional groups, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Biochemical Pathways
The boronic ester moiety in the compound can participate in various transformations, including suzuki–miyaura coupling , which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Result of Action
It is suggested that the compound may have pharmacological activity .
Properties
IUPAC Name |
N-[3-(6-piperidin-1-ylpyridazin-3-yl)phenyl]-2-(trifluoromethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21F3N4O2S/c23-22(24,25)18-9-2-3-10-20(18)32(30,31)28-17-8-6-7-16(15-17)19-11-12-21(27-26-19)29-13-4-1-5-14-29/h2-3,6-12,15,28H,1,4-5,13-14H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQZWNFXXVVHUIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NN=C(C=C2)C3=CC(=CC=C3)NS(=O)(=O)C4=CC=CC=C4C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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